N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H19ClF3N5O2S and a molecular weight of 533.95 This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazolothiadiazine core
Properties
Molecular Formula |
C21H19ClF3N5O2S |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H19ClF3N5O2S/c1-3-32-14-7-4-12(5-8-14)17-18(33-20-28-27-11(2)30(20)29-17)19(31)26-13-6-9-16(22)15(10-13)21(23,24)25/h4-10,17-18,29H,3H2,1-2H3,(H,26,31) |
InChI Key |
CSYHOGBCZPJKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: This compound shares the trifluoromethyl and chloro-substituted phenyl ring but differs in its functional groups and overall structure.
Trifluoromethylated triazoles: These compounds have a similar triazole core but differ in their substituents and overall structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
